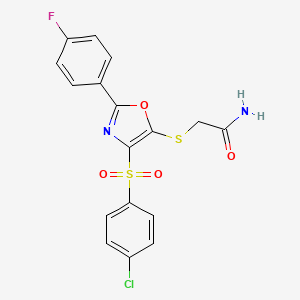
2-((4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H12ClFN2O4S2 and its molecular weight is 426.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, and potential therapeutic implications of this compound based on diverse research findings.
The molecular formula of this compound is C15H13ClFN3O3S, with a molecular weight of approximately 397.83 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial applications.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluoroaniline and subsequent steps to form the oxazole ring. The detailed synthetic pathway can be optimized for yield and purity based on specific laboratory conditions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, a related compound showed minimum inhibitory concentration (MIC) values as low as 62.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of the sulfonamide group is believed to enhance the antibacterial efficacy due to its interaction with bacterial enzymes.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Bacillus subtilis | 62.5 |
| Escherichia coli | >500 |
Case Studies
A comparative study evaluated various oxazole derivatives for their biological activity. Among them, the derivatives containing fluorinated phenyl groups exhibited enhanced activity against both bacterial strains and inflammatory pathways . This suggests that modifications in substituents can significantly influence biological outcomes.
Toxicity Profile
Toxicity studies are crucial for assessing the safety profile of new compounds. Preliminary assessments indicate that many oxazole derivatives exhibit low toxicity in model organisms such as Daphnia magna, suggesting a favorable safety margin for further development .
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O4S2/c18-11-3-7-13(8-4-11)27(23,24)16-17(26-9-14(20)22)25-15(21-16)10-1-5-12(19)6-2-10/h1-8H,9H2,(H2,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBCYCNGEMRVOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(O2)SCC(=O)N)S(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














